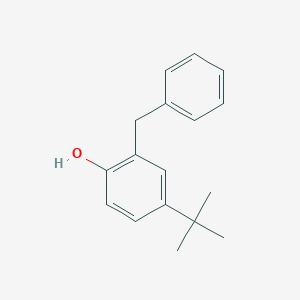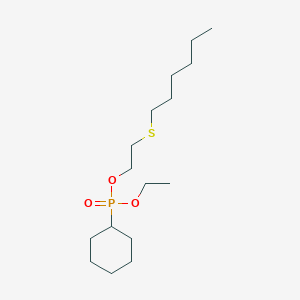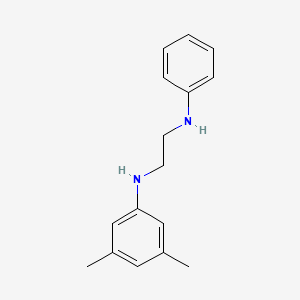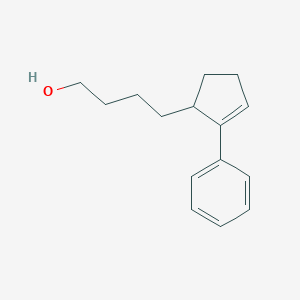![molecular formula C17H17NO B14590901 N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine CAS No. 61572-41-6](/img/structure/B14590901.png)
N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3-methylphenyl groups attached to a prop-2-en-1-ylidene moiety, with a hydroxylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where 3-methylbenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the intermediate chalcone. This intermediate is then subjected to a reaction with hydroxylamine hydrochloride under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress response and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-methylphenyl)-2-propen-1-one: Similar structure but lacks the hydroxylamine group.
1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Contains a nitro group instead of hydroxylamine.
(2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]: A bis-chalcone with different substituents.
Uniqueness
N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and potential biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
61572-41-6 |
|---|---|
Molekularformel |
C17H17NO |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
N-[1,3-bis(3-methylphenyl)prop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C17H17NO/c1-13-5-3-7-15(11-13)9-10-17(18-19)16-8-4-6-14(2)12-16/h3-12,19H,1-2H3 |
InChI-Schlüssel |
KIEMXYKPHQDROG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C=CC(=NO)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone](/img/structure/B14590822.png)





![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)


![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)


![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14590923.png)

